Chloroacetaldehyde

Description

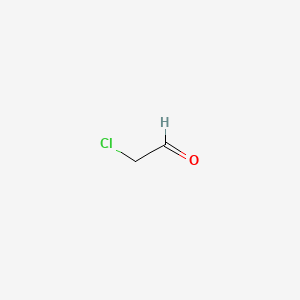

Structure

3D Structure

Properties

IUPAC Name |

2-chloroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO/c3-1-2-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKPIOLLBIHNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO, Array | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020292 | |

| Record name | 2-Chloroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloroethanal appears as a clear colorless liquid with a pungent odor. Flash point about 190 °F. Corrosive to skin and mucous membranes. It is very toxic by inhalation., Colorless liquid with an acrid, penetrating odor; Note: Typically found as a 40% aqueous solution; [NIOSH], Liquid, CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an acrid, penetrating odor. Typically found as a 40% aqueous solution., Colorless liquid with an acrid, penetrating odor. [Note: Typically found as a 40% aqueous solution.] | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0118.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

185 °F at 760 mmHg (NTP, 1992), 85.5 °C, Platelets from water; bp: 85.5 °C with decomposition into water and chloraldehyde; mp 43-50 °C; soluble in water, alcohol, ether /Chloroacetaldehyde hemihydrate/, 85-100 °C (40% solution), 186 °F | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0118.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

190 °F (NTP, 1992), 87 °C, 190 °F (87.7 °C) CLOSED CUP, 88 °C c.c., 190 °F (40% solution) | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0118.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible in all proportions with water, Soluble in ether, Soluble in acetone and methanol, Solubility in water: miscible, Miscible | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chloroacetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0118.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.19 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.19 g/cu cm at 25 °C, Relative density (water = 1): 1.19 (40% solution), 1.19 (40% solution) | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0118.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.7 (40% aqueous solution) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.7, 2.7 | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

100 mmHg at 113 °F (40% aqueous solution) (NTP, 1992), 64.3 [mmHg], Vapor pressure, kPa at 20 °C: 13.3, 100 mmHg | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0118.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid [Note: Typically found as a 40% aqueous solution] | |

CAS No. |

107-20-0 | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetaldehyde | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chloroacetaldehyde-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetaldehyde, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF069F5D9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AB256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

3 °F (USCG, 1999), -16.3 °C, 16 °C (40% solution), 3 °F (40% solution), -3 °F (40% solution) | |

| Record name | 2-CHLOROETHANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROACETALDEHYDE (40% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETALDEHYDE (2-CHLOROETHANAL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/62 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0118.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Chloroacetaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetaldehyde (ClCH₂CHO) is a highly reactive organic compound that, despite its toxicity, serves as a valuable intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[1][2] It is also a significant metabolite of the chemotherapeutic agents ifosfamide (B1674421) and cyclophosphamide, contributing to their dose-limiting toxicities.[1][2][3] This guide provides an in-depth overview of the fundamental properties, structure, and biological interactions of this compound, tailored for professionals in research and drug development.

Core Properties and Structure

This compound is a colorless liquid characterized by a pungent, irritating odor.[2][4][5] In its anhydrous form, it is unstable and prone to polymerization.[6][7] Consequently, it is most commonly handled as a more stable aqueous solution, typically at a concentration of 40-50%.[5][7] The compound is soluble in water, with which it readily forms a hydrate (B1144303), as well as in common organic solvents such as ethanol, ether, acetone, and methanol.[4][6][8]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₂H₃ClO[4][6][9] | |

| Molecular Weight | 78.50 g/mol [4][6][8] | |

| Appearance | Colorless liquid[4][5] | |

| Odor | Sharp, irritating, acrid[4][5][6] | |

| Boiling Point | 85-86 °C[6][8] | Anhydrous form |

| Melting Point | -28 to -23 °C[4] | Anhydrous form |

| Density | 1.236 g/mL at 25 °C[4][10] | |

| Solubility | Soluble in water, alcohol, ether, acetone, methanol[4][6][8] | Forms a hydrate in water |

| Flash Point | 87.8 °C (190 °F)[4] | Closed cup |

| Vapor Pressure | 100 mmHg at 20 °C[4][5] |

Chemical Structure

The structure of this compound is characterized by a carbonyl group and a chlorine atom on the adjacent carbon. This bifunctional nature makes it a versatile reagent in organic synthesis.[1][2] Microwave spectroscopy studies have revealed that this compound exists as a mixture of two rotational isomers (conformers): a cis form and a trans form, defined by the relative positions of the chlorine and oxygen atoms.[11]

Biological Signaling and Toxicity

The toxicological profile of this compound is of significant interest, particularly in the context of chemotherapy. As a metabolite of ifosfamide, it is implicated in the drug's associated nephrotoxicity, neurotoxicity, and urothelial toxicity.[1][2][3][4][5]

The primary mechanisms of this compound-induced cytotoxicity involve:

-

Glutathione (B108866) Depletion: this compound rapidly depletes cellular stores of glutathione (GSH), a critical antioxidant, rendering cells vulnerable to oxidative damage.[1][5]

-

Mitochondrial Dysfunction: It inhibits Complex I of the mitochondrial respiratory chain, leading to impaired oxidative phosphorylation and a sharp decrease in cellular ATP levels.[5]

-

Enzyme Inhibition: this compound has been shown to inhibit key enzymes in metabolic pathways, such as glyceraldehyde 3-phosphate dehydrogenase, which is involved in both glycolysis and gluconeogenesis.[5]

-

Induction of Oxidative Stress: The depletion of GSH and mitochondrial dysfunction contribute to an increase in reactive oxygen species (ROS), leading to cellular damage.[3][10]

-

Apoptosis Induction: The culmination of these effects can trigger programmed cell death, or apoptosis, characterized by the activation of enzymes like caspase-3.[3]

-

Altered Urothelial Signaling: In the bladder, this compound can induce the release of signaling molecules such as ATP, acetylcholine, and prostaglandin (B15479496) E2 from urothelial cells, which may contribute to the sensory and functional bladder changes observed in patients.[3]

The following diagram illustrates the key signaling pathways involved in this compound-induced cellular toxicity.

References

- 1. Human kidney tubules detoxify this compound, a presumed nephrotoxic metabolite of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and Ifosfamide Toxicity - Marshall Goren [grantome.com]

- 3. core.ac.uk [core.ac.uk]

- 4. cancer-networks.com [cancer-networks.com]

- 5. Targets of this compound-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. US4311563A - Process for the isolation of monothis compound - Google Patents [patents.google.com]

- 9. chemcess.com [chemcess.com]

- 10. Investigation of ifosfamide and this compound renal toxicity through integration of in vitro liver-kidney microfluidic data and pharmacokinetic-system biology models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20160272610A1 - Process for preparing this compound acetals - Google Patents [patents.google.com]

Synthesis of Chloroacetaldehyde from Vinyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of chloroacetaldehyde from vinyl acetate (B1210297), a critical process for obtaining a versatile reagent in the pharmaceutical and chemical industries. This compound is a key building block for a variety of heterocyclic compounds, including aminothiazoles, which are precursors to sulfa drugs and other pharmaceuticals.[1] This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound (ClCH₂CHO) is a highly reactive organic compound due to its bifunctional nature, containing both an aldehyde and a chloromethyl group.[2] However, its inherent instability and tendency to polymerize make its direct synthesis and storage challenging.[1] A common and more practical approach involves the synthesis of its more stable acetal (B89532) derivatives, such as this compound dimethyl acetal, which can be readily hydrolyzed to release the aldehyde as needed.[1][3]

This guide will focus on the prevalent two-step synthesis method starting from vinyl acetate, covering both the direct hydrolysis to this compound and the more industrially relevant synthesis of its dialkyl acetals.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from vinyl acetate proceeds through a two-step pathway. The initial step involves the electrophilic addition of chlorine to the double bond of vinyl acetate. This is followed by either hydrolysis or alcoholysis of the intermediate to yield this compound or its acetal, respectively.

Overall Reaction Pathway

Caption: General reaction pathway for the synthesis of this compound and its acetals from vinyl acetate.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its dialkyl acetals from vinyl acetate, based on established procedures.

Synthesis of this compound via Hydrolysis

This method directly yields an aqueous solution of this compound.

Step 1: Chlorination of Vinyl Acetate

-

In a reaction vessel equipped with a cooling system, vinyl acetate is chlorinated at room temperature.[3]

-

Chlorine gas is bubbled through the vinyl acetate with continuous cooling to manage the exothermic reaction.[3]

-

The reaction proceeds to form the intermediate, 1,2-dichloroethyl acetate.[3]

Step 2: Hydrolysis of 1,2-Dichloroethyl Acetate

-

The 1,2-dichloroethyl acetate intermediate is then hydrolyzed.[3]

-

The hydrolysis is carried out at a temperature of 50-60°C.[3]

-

This step yields this compound, along with acetic acid and hydrochloric acid as byproducts.[3]

-

The resulting concentrated this compound solution can be purified by distillation.[2]

Synthesis of this compound Dialkyl Acetals

This is a widely used one-pot process that yields the more stable dialkyl acetal derivatives. The following is a general procedure for the synthesis of this compound dialkyl acetals.[4]

Experimental Workflow:

Caption: Workflow for the one-pot synthesis of this compound dialkyl acetals.

Procedure:

-

In a three-neck flask equipped with a mechanical stirrer, dissolve vinyl acetate (0.5 mol) in the desired alcohol (e.g., methanol, ethanol, or n-propanol) (1.6 mol).[4]

-

Pass a gentle stream of chlorine gas through the solution until the weight of the reaction mixture increases by 35.5 g (0.5 mol of chlorine). This typically takes about 2 hours.[4]

-

Allow the reaction mixture to return to room temperature.[4]

-

Remove the unreacted alcohol by distillation on a steam bath.[4]

-

The residual brownish oily product is then distilled under vacuum to yield the desired this compound dialkyl acetal with high purity.[4]

Semi-Continuous Process for this compound Dimethyl Acetal

For larger-scale industrial production, a semi-continuous process is often employed.[5][6]

Process Flow Diagram:

Caption: Semi-continuous process for the manufacture of this compound dimethyl acetal.

Procedure:

-

Chlorine and vinyl acetate are introduced in stoichiometric amounts through separate inlets into the top of a cooled vertical packed column.[5][6]

-

The exothermic reaction to form the intermediate occurs within the column, which is cooled to maintain a temperature of approximately 25°C to 50°C at the exit.[5]

-

The intermediate flows from the column into a cooled batch reactor pre-charged with an excess of methanol.[5][6]

-

After the continuous feed is complete, the reaction mixture in the batch reactor is neutralized with a base such as calcium hydroxide (B78521) to a pH of 3.1-3.4.[5][6]

-

The mixture separates into two liquid phases. The upper organic layer containing the product is separated and purified by fractional distillation.[5][6][7]

Quantitative Data

The following tables summarize the quantitative data from various reported synthesis procedures.

Table 1: Synthesis of this compound Dimethyl Acetal

| Parameter | Value | Reference |

| Reactants | ||

| Vinyl Acetate | 2.0 moles (172 g) | [7][8][9] |

| Chlorine | 2.0 moles (142 g) | [7][8][9] |

| Methanol | 4-6 moles per mole of vinyl acetate | [7][8][9] |

| Reaction Conditions | ||

| Temperature | 0°C to 10°C (preferred) | [7][8][9] |

| Reaction Time | 1 hour for reactant addition | [7][8] |

| Work-up | ||

| Neutralizing Agent | Calcium Oxide (34 g) | [7][8] |

| Neutralization Temp. | 40°C to 50°C | [7][8] |

| Yield | > 90% | [7][8] |

Table 2: Semi-Continuous Synthesis of this compound Dialkyl Acetals

| Acetal | Alcohol | Conversion to Acetal | Yield of Pure Acetal | Reference |

| Dimethyl Acetal | Methanol | 84.4% | 83.2% | [5][6] |

| Diethyl Acetal | Ethanol | Not specified | Not specified | [6] |

| Diisopropyl Acetal | Isopropanol | Not specified | 43% | [6] |

Safety Considerations

This compound is a toxic and corrosive substance.[10] It is very toxic by inhalation and can cause severe skin burns and eye damage. All experimental procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a lab coat.

Conclusion

The synthesis of this compound from vinyl acetate is a well-established and efficient process, particularly when targeting the more stable acetal derivatives. The semi-continuous process offers a scalable and high-yield method for industrial production. The choice between direct hydrolysis and acetal formation will depend on the specific application and the required stability of the final product. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemcess.com [chemcess.com]

- 3. echemi.com [echemi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. US4642390A - Process for the manufacture of acetals of this compound - Google Patents [patents.google.com]

- 6. Process for the manufacture of acetals of chloro- or bromoacetaldehyde - Patent 0247234 [data.epo.org]

- 7. US4440959A - Process for the manufacture of this compound dimethyl acetal - Google Patents [patents.google.com]

- 8. EP0081856A1 - Process for the preparation of this compound-dimethyl acetal - Google Patents [patents.google.com]

- 9. EP0081856B1 - Process for the preparation of this compound-dimethyl acetal - Google Patents [patents.google.com]

- 10. This compound | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]

chloroacetaldehyde chemical formula and molecular weight

This technical guide provides a comprehensive overview of chloroacetaldehyde, a significant organic compound with diverse applications and notable toxicological implications. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, biological roles, and the experimental methodologies used in its study.

Core Properties of this compound

This compound, with the chemical formula C₂H₃ClO, is an organic compound that is structurally an acetaldehyde (B116499) molecule substituted at the C-2 position with a chlorine atom.[1] It is also known by its systematic IUPAC name, 2-chloroethanal.[2] In its anhydrous form, it exists as a colorless liquid with a pungent, penetrating odor.[1][2] However, it is not typically found in its anhydrous state and is more commonly encountered as a hemiacetal or in an aqueous solution.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂H₃ClO[2][3][4] |

| Molecular Weight | 78.50 g/mol [2][5] |

| Appearance | Clear, colorless liquid[1][2] |

| Odor | Acrid, penetrating[1][2] |

| Density | 1.117 g/mL[2][6] |

| Melting Point | -16.3 °C (2.7 °F; 256.8 K)[2] |

| Boiling Point | 85 to 85.5 °C (185.0 to 185.9 °F; 358.1 to 358.6 K)[2][5] |

| Solubility in water | Soluble[2][7] |

| Flash Point | 87.7 °C (189.9 °F) (closed cup)[2] |

Synthesis and Experimental Protocols

Hydrated this compound can be synthesized through the chlorination of aqueous vinyl chloride.[2] It can also be prepared from vinyl acetate (B1210297) or by the careful chlorination of acetaldehyde.[2]

Experimental Protocol: Synthesis from Ethylene (B1197577) Carbonate [8]

A detailed method for the preparation of this compound involves the chlorination of ethylene carbonate followed by thermal decomposition:

-

Chlorination: A stream of gaseous chlorine is introduced into 3.44 moles of freshly distilled ethylene carbonate (1,3-dioxolan-2-one) under UV irradiation at a temperature of 63-70°C. The chlorination is continued until a weight increase of 119 g is achieved, a process that can take up to 24 hours.

-

Fractional Distillation: The resulting product is subjected to fractional distillation under a water-pump vacuum. This separates the monochloro derivative (b.p. 106-107°C/10-11 mm) from other components.

-

Thermal Decomposition: The monochloro derivative is treated with a single drop of triethylamine (B128534) and heated slowly in a distillation apparatus to 210°C using an oil bath.

-

Product Collection: During heating, carbon dioxide is eliminated, and this compound is formed, which is collected in the receiver.

-

Purification: The collected liquid is redistilled through a short column to yield pure this compound, with a boiling point of 84-86°C.

Biological Significance and Toxicology

This compound is a highly electrophilic and potentially hazardous alkylating agent.[1][2] Its biological significance is largely tied to its role as a metabolite of the anticancer drug ifosfamide (B1674421) and the industrial chemical 1,2-dichloroethane.[2]

Metabolism and Toxicity Pathway

This compound is a primary metabolite of the antineoplastic agent ifosfamide and is believed to be a major contributor to the drug's associated toxicities, including neurotoxicity and nephrotoxicity.[2][9] It is also a metabolite in the degradation of 1,2-dichloroethane.[2] The metabolic conversion of ifosfamide in the liver produces this compound, which can then exert its toxic effects on various organs.[10]

Caption: Metabolic activation of ifosfamide to this compound.

Mechanism of Nephrotoxicity

The nephrotoxic effects of this compound have been linked to its ability to disrupt cellular calcium (Ca²⁺) homeostasis.[11] Studies on human renal proximal tubule epithelial cells (RPTEC) have shown that this compound induces a sustained increase in intracellular free calcium. This is believed to occur through the inhibition of the Na⁺/Ca²⁺-exchanger, an effect that is dependent on Protein Kinase A (PKA) signaling.[11] The resulting disturbance in Ca²⁺ homeostasis can lead to necrotic cell death.[11]

Caption: this compound-induced nephrotoxicity signaling pathway.

Table 2: Toxicological Data for this compound

| Parameter | Species | Route | Value |

| LD₅₀ | Rat | Oral | 89 mg/kg[2] |

| LD₅₀ | Mouse | Oral | 82 mg/kg[2] |

| LC₅₀ | Rat | Inhalation | 200 ppm (1 hr)[2] |

| Permissible Exposure Limit (PEL) | Human | Inhalation | Ceiling 1 ppm (3 mg/m³)[2] |

Experimental Protocol: Assessment of Nephrotoxicity in Human Kidney Tubules [10]

This protocol outlines the investigation of this compound's effects on isolated human kidney cortex tubules:

-

Tissue Preparation: Isolated human kidney cortex tubules are prepared and suspended in a medium containing lactate (B86563) as a physiological substrate.

-

Exposure: The tubules are exposed to varying concentrations of this compound (e.g., ≥0.5 mM).

-

Toxicity Assessment: Cellular toxicity is evaluated by measuring:

-

Cellular ATP levels.

-

Lactate dehydrogenase (LDH) release into the medium.

-

Pyruvate accumulation.

-

Lactate removal and glucose synthesis rates.

-

-

Metabolite Analysis: Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy can be used to trace the metabolism of labeled [2-¹³C]this compound to [2-¹³C]chloroacetate.

-

Protective Agent Studies: The experiment can be repeated with the co-administration of thiol-protecting drugs like mesna (B1676310) or amifostine (B1664874) to assess their ability to prevent this compound-induced toxicity.

Applications in Synthesis

Despite its toxicity, this compound is a valuable bifunctional building block in organic synthesis. It is a precursor to many heterocyclic compounds.[1][2] For example, it condenses with thiourea (B124793) derivatives to form aminothiazoles, a reaction historically used in the synthesis of sulfathiazole, an early sulfa drug.[2] It is also used in the synthesis of pharmaceuticals such as altizide, polythiazide, brotizolam, and ciclotizolam.[2]

References

- 1. This compound | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0013860) [hmdb.ca]

- 4. Acetaldehyde, chloro- [webbook.nist.gov]

- 5. chemcess.com [chemcess.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 107-20-0 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound and Ifosfamide Toxicity - Marshall Goren [grantome.com]

- 10. Human kidney tubules detoxify this compound, a presumed nephrotoxic metabolite of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disturbed Ca2+-signaling by this compound: a possible cause for chronic ifosfamide nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Chloroacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of chloroacetaldehyde. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors that utilize this versatile and highly reactive compound. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key syntheses and reactions are provided, along with visualizations of reaction pathways and logical relationships to enhance understanding.

Physical Properties of this compound

This compound is a colorless liquid with a pungent, acrid odor.[1][2] It is typically available commercially as a 40-55% aqueous solution, as the anhydrous form is unstable and prone to polymerization.[1][3] The physical properties of both the anhydrous form and its common aqueous solutions are summarized below.

Table 1: Physical Properties of Anhydrous this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃ClO | [4][5] |

| Molecular Weight | 78.50 g/mol | [2][6] |

| Appearance | Colorless liquid | [2][7] |

| Odor | Acrid, penetrating | [1][2] |

| Boiling Point | 85 to 85.5 °C | [2] |

| Melting Point | -16.3 °C | [2] |

| Density | 1.117 g/mL | [2] |

| Solubility in Water | Soluble (forms hydrate) | [2][7] |

| Solubility in Organic Solvents | Soluble in acetone, methanol (B129727), ether | [7][8] |

| Vapor Pressure | 100 mmHg at 20 °C | [9][10] |

| Flash Point | 87.7 °C (closed cup) | [2] |

| Refractive Index | 1.4036 (n20/D) | [3] |

Table 2: Physical Properties of this compound Aqueous Solutions

| Property | 40% Aqueous Solution | ~55% Aqueous Solution | Reference(s) |

| Appearance | Colorless liquid | Liquid | [1][3] |

| Density | 1.19 g/mL at 25 °C | 1.236 g/mL at 25 °C | [3][11] |

| Freezing Point | -3 °F | - | [10] |

| Flash Point | 190 °F (closed cup) | - | [11] |

Chemical Properties and Reactivity

This compound is a highly reactive bifunctional molecule, containing both an aldehyde and a chloromethyl group.[2] This dual functionality makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds.[2]

Key Chemical Properties:

-

Electrophilicity: It is a potent electrophile and a potentially hazardous alkylating agent.[2]

-

Stability: The anhydrous form is unstable and readily polymerizes upon standing.[1] It is stabilized in aqueous solutions through the formation of a hydrate, ClCH₂CH(OH)₂, and a hemihydrate.[1][2]

-

Reactivity with Water: It reacts with water to form a hydrate, and at concentrations above 50%, an insoluble hemihydrate can form.[7][11]

-

Reactivity with Nucleophiles: The chlorine atom can be displaced by various nucleophiles.[12] It reacts with adenosine (B11128) and cytidine (B196190) to form cyclic adducts, which is linked to its mutagenic properties.[2]

-

Condensation Reactions: It undergoes condensation reactions, for example, with thiourea (B124793) derivatives to synthesize aminothiazoles.[2] This reaction was historically significant in the production of sulfathiazole, an early sulfa drug.[2]

Synthesis of this compound

One common industrial method for the synthesis of this compound involves the chlorination of vinyl acetate (B1210297) in an aqueous medium. This process is highly efficient and yields concentrated aqueous solutions of the product.[1]

Caption: Synthesis of this compound from Vinyl Acetate.

Reaction with Thiourea to form 2-Aminothiazole (B372263)

A prominent reaction of this compound is its condensation with thiourea to yield 2-aminothiazole, a key intermediate in the synthesis of various pharmaceuticals.[2]

Caption: Synthesis of 2-Aminothiazole.

Metabolic Pathway and Mutagenicity

This compound is a known metabolite of several industrial chemicals, including vinyl chloride and 1,2-dichloroethane, as well as the anticancer drug ifosfamide.[2][11] Its metabolism in the body is complex and can lead to the formation of chloroacetic acid and conjugates with glutathione.[2]

The mutagenicity of this compound is attributed to its ability to react with DNA bases, particularly adenine (B156593) and cytosine, to form etheno adducts.[2][9] This DNA damage can lead to mutations if not repaired.[9]

Caption: Metabolic and Mutagenic Pathway of this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and its subsequent reaction to form 2-aminothiazole are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Synthesis of this compound Dimethyl Acetal (B89532) from Vinyl Acetate

This protocol describes a one-pot process for the preparation of this compound dimethyl acetal, a stable derivative of this compound, from vinyl acetate.[13]

Materials:

-

Vinyl acetate

-

Methanol

-

Chlorine gas

-

Calcium chloride, anhydrous

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a condenser, a solution of vinyl acetate (0.5 mol) in methanol (1.6 mol) is prepared.

-

A gentle stream of chlorine gas is passed through the solution until the weight of the reaction mixture increases by 0.5 mol of chlorine. This process takes approximately 2 hours.

-

The reaction mixture is allowed to come to room temperature.

-

Stoichiometric quantities of anhydrous calcium chloride and additional alcohol are added to the reaction mixture at 20-30 °C, and the mixture is stirred for 4 hours.

-

Upon the addition of water, an oily product separates.

-

The oily product is distilled to yield this compound dialkyl acetal with a purity of 99%.

Synthesis of 2-Aminothiazole from this compound and Thiourea

This protocol details the synthesis of 2-aminothiazole from monothis compound and thiourea in an organic solvent.[14]

Materials:

-

Monothis compound (freshly prepared by depolymerizing its trimer)

-

Thiourea

-

2-Propanol (water content ≤ 0.3%)

-

Sodium hydrogencarbonate

Procedure:

-

In a 300 ml three-necked distillation flask equipped with a thermometer, a stirrer, and a reflux condenser, place 22.0 g (0.28 mol) of monothis compound, 20.6 g (0.27 mol) of thiourea, and 200 ml of 2-propanol.

-

Heat the reaction mixture at 60°C for 2.0 hours.

-

After the reaction is complete, gradually add 25 g (0.30 mol) of sodium hydrogencarbonate to the reaction mixture.

-

Stir the resulting mixture at 60°C for 3 hours to neutralize it.

-

After neutralization, filter the mixture to remove the sodium chloride formed and any excess sodium hydrogencarbonate.

-

Remove the solvent from the filtrate under reduced pressure to deposit crystals of 2-aminothiazole.

-

The obtained crystals can be further purified by washing with a small amount of water, followed by repeated washing with hexane, and then drying. This procedure yields 2-aminothiazole with a purity of 99.9%.

References

- 1. This compound: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0081856A1 - Process for the preparation of this compound-dimethyl acetal - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 8. Preparation method of this compound dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. en.wikipedia.org [en.wikipedia.org]

- 12. chemcess.com [chemcess.com]

- 13. tandfonline.com [tandfonline.com]

- 14. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloroacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-chloroacetaldehyde (CAA), a highly reactive organic compound with significant applications and biological implications. It covers its chemical identity, physicochemical properties, synthesis, reactivity, and its roles in toxicology and pharmacology, particularly relevant to the field of drug development.

Chemical Identity and Properties

2-Chloroacetaldehyde is an organochlorine compound that is structurally an acetaldehyde (B116499) molecule substituted with chlorine at the C-2 position.[1] It is a colorless liquid with a sharp, penetrating odor.[1][2] Due to its high reactivity, it is not typically found in its anhydrous form but rather as a hemiacetal or in an aqueous solution.[1][3]

IUPAC Name: 2-chloroacetaldehyde[1][4] Systematic IUPAC Name: 2-chloroethanal[3] CAS Number: 107-20-0[1][3][4][5][6][7][8]

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 2-Chloroacetaldehyde

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂H₃ClO | [3][5][6] |

| Molar Mass | 78.50 g/mol | [3][9] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Acrid, penetrating | [1][2][3] |

| Density | 1.117 - 1.221 g/mL | [3][4] |

| Melting Point | -16.3 °C (2.7 °F) | [3][8] |

| Boiling Point | 85 - 85.5 °C (185 - 185.9 °F) | [3][9] |

| Flash Point | 87.7 °C (189.9 °F) (closed cup) | [3] |

| Solubility | Soluble in water and common organic solvents. | [3][4][6][9] |

| Vapor Pressure | 100 mmHg |[2][7] |

Synthesis and Reactivity

2-Chloroacetaldehyde is a bifunctional molecule, and its high reactivity stems from both the aldehyde group and the chloromethyl group.[9]

Synthesis:

-

Chlorination of Vinyl Chloride: Hydrated chloroacetaldehyde can be produced by the chlorination of aqueous vinyl chloride.[3]

-

From Vinyl Acetate (B1210297): Concentrated aqueous solutions are obtained through the reaction of chlorine with vinyl acetate in water.[1] This proceeds via a 1,2-dichloroethyl acetate intermediate which is then hydrolyzed.[10]

-

Chlorination of Acetaldehyde: It can also be prepared by the careful chlorination of acetaldehyde, though this can lead to over-chlorinated byproducts.[3][11]

Reactivity:

-

Electrophilicity: As a highly electrophilic reagent, it is a potent alkylating agent.[1][3] The presence of the chlorine atom enhances the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack.[12]

-

Hydration and Polymerization: In aqueous solutions, it readily forms a hydrate.[3] The anhydrous form is unstable and can polymerize to form polyacetals.[3][9] To circumvent this, less reactive derivatives like this compound dimethyl acetal (B89532) are often used, which can be hydrolyzed under acidic conditions to generate CAA in situ.[3]

-

Heterocycle Formation: It is a valuable precursor for many heterocyclic compounds. For instance, it condenses with thiourea (B124793) derivatives to form aminothiazoles, a reaction historically important in the synthesis of sulfathiazole, an early sulfa drug.[1][3][8]

Biological Significance and Toxicology

2-Chloroacetaldehyde exhibits significant biological effects, primarily due to its ability to react with nucleophilic sites in macromolecules like DNA and proteins.[12]

Metabolism and Toxicity:

-

CAA is a known metabolite of the anticancer drug ifosfamide (B1674421) and is believed to be a primary contributor to its associated toxicities, including nephrotoxicity (kidney damage) and neurotoxicity (damage to the nervous system).[3][13][14]

-

It is also a metabolite formed during the degradation of 1,2-dichloroethane.[3]

-

Toxic mechanisms include the depletion of intracellular glutathione (B108866) (a key antioxidant), impairment of mitochondrial function leading to ATP depletion, and induction of lipid peroxidation.[12][15][16]

Mutagenicity and Carcinogenicity:

-

CAA is a mutagen that reacts with adenosine (B11128) and cytidine (B196190) bases in DNA to form cyclic, promutagenic etheno adducts.[3][12][17][18] This reactivity is linked to its potential carcinogenic properties.[12][18]

-

Studies have shown that CAA treatment induces mutations primarily at cytosine bases.[18]

Cellular Signaling:

-

CAA can disrupt cellular calcium (Ca²⁺) homeostasis by inhibiting the Na⁺/Ca²⁺ exchanger, an effect that appears to be dependent on the protein kinase A (PKA) signaling pathway.[19] This disruption of Ca²⁺ signaling is a potential cause of its cytotoxic effects.[19]

-

Like other reactive aldehydes, it can induce oxidative stress, which is known to activate signaling pathways such as NF-κB and YAP.[20]

Applications in Research and Drug Development

The high reactivity of 2-chloroacetaldehyde makes it a valuable tool and building block in pharmaceutical and chemical research.

-